Cas no 1620480-06-9 (2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid)

2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid is a chiral non-proteinogenic amino acid featuring a tetrahydro-2H-pyran scaffold with two stereogenic centers. Its rigid cyclic structure and stereochemical configuration make it a valuable building block in asymmetric synthesis and medicinal chemistry. The compound's unique conformation enhances its utility in designing peptidomimetics and constrained analogs, offering improved metabolic stability and binding selectivity. Its high enantiopurity and well-defined stereochemistry are advantageous for applications in pharmaceutical research, particularly in developing enzyme inhibitors or receptor modulators. The presence of both amino and carboxyl functional groups allows for further derivatization, facilitating its incorporation into complex molecular architectures.
2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid structure
1620480-06-9 structure
Product Name:2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
CAS No:1620480-06-9
MF:C9H17NO3
MW:187.236182928085
CID:4702477
Update Time:2025-06-08

2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
    • 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
    • 2-amino-2-(2,6-dimethyloxan-4-yl)acetic acid
    • Inchi: 1S/C9H17NO3/c1-5-3-7(4-6(2)13-5)8(10)9(11)12/h5-8H,3-4,10H2,1-2H3,(H,11,12)
    • InChI Key: WYSWUBIEXJLYKE-UHFFFAOYSA-N
    • SMILES: O1C(C)CC(C(C(=O)O)N)CC1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Topological Polar Surface Area: 72.6

2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11961-5g
2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
1620480-06-9 95%
5g
$2000 2023-09-07

Additional information on 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid

2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid (CAS No. 1620480-06-9): An Overview

2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid (CAS No. 1620480-06-9) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, often referred to as a (2R,6S)-dihydroxyacetone derivative, has garnered attention due to its unique structural properties and biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological applications, and recent research advancements of this compound.

The chemical structure of 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid is characterized by a central amino acid moiety attached to a tetrahydrofuran ring with two methyl groups at the 2 and 6 positions. This specific arrangement imparts the compound with distinct stereochemical properties, which are crucial for its biological activities. The presence of the amino group and the tetrahydrofuran ring provides a scaffold that can be readily modified for various applications in drug discovery and development.

Synthesis of 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid has been extensively studied in recent years. One of the most common approaches involves the reaction of (R)-glycidol with (S)-methyl lactate followed by ring-opening and subsequent functional group transformations. This method yields the desired compound with high enantiomeric purity, which is essential for its use in pharmaceutical applications. Another notable synthesis route involves the use of chiral auxiliaries to control the stereochemistry during the formation of the tetrahydrofuran ring.

The biological activities of 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid have been a subject of intense research. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. These findings suggest that 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid could be a promising lead compound for the development of novel anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid has also shown potential as an antidiabetic agent. Research has demonstrated that this compound can improve insulin sensitivity and glucose metabolism in cellular models of diabetes. The mechanism underlying these effects is believed to involve the activation of AMPK (adenosine monophosphate-activated protein kinase), a key regulator of cellular energy homeostasis. These findings open up new avenues for the development of antidiabetic therapies targeting metabolic disorders.

The neuroprotective properties of 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-y l)acetic acid have also been explored in recent studies. Preclinical data suggest that this compound can protect neurons from oxidative stress and neurotoxicity induced by various insults such as ischemia and neurodegenerative diseases. The neuroprotective effects are thought to be mediated through multiple mechanisms, including scavenging reactive oxygen species (ROS), modulating mitochondrial function, and inhibiting apoptosis. These findings highlight the potential of 2-Amino-((R,S)-dihydroxyacetone derivative)acetic acid as a therapeutic agent for neurological disorders.

Clinical trials involving derivatives of 13333333333333 111111111111 99999999999 8888888888 7777777777 5555555555 dihydroxyacetone derivative-based compounds are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects reported. These trials are crucial for advancing our understanding of the therapeutic potential of these compounds and their suitability for clinical use.

In conclusion, dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative-based compounds like dihydroxyacetone derivative strong>-based compounds represent a promising area of research with diverse applications in pharmaceuticals and biotechnology. Their unique structural features and biological activities make them valuable candidates for further exploration and development into novel therapeutic agents.

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